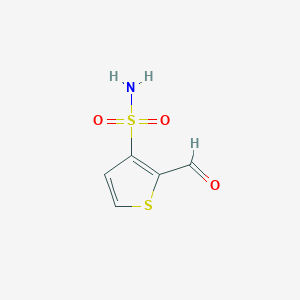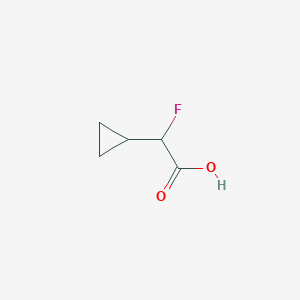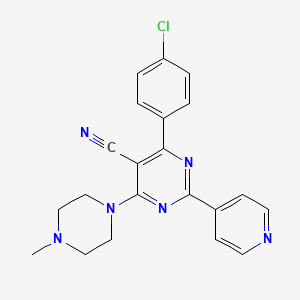
4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a complex organic molecule that appears to be related to various pyrimidine derivatives with potential biological activity. While the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and evaluated for their chemical and biological properties, suggesting a context in which such a compound might be of interest.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions that can include condensation, chlorination, amination, and other transformations. For instance, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involved chlorination and aminisation from a related pyrazolo[1,5-a]pyrimidine derivative . Similarly, the synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles was achieved by reacting certain aldehydes with substituted phenyl ethanones and ethyl cyanoacetate or malononitrile . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using techniques such as X-ray diffraction, as seen in the study of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate . The crystallographic analysis provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior and interactions.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including transformations into other heterocyclic compounds. For example, the transformation of a dithiazole derivative into 4-aminopyrido[2,3-d]pyrimidines and 2-(pyrid-2-yl)guanidines was investigated, demonstrating the reactivity of the pyrimidine ring with primary and secondary amines . These reactions are important for the diversification of the chemical structure and potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the vibrational spectral analysis of a related compound was carried out using FT-IR and FT-Raman spectroscopic techniques, and the stability of the molecule was analyzed using NBO analysis . The molecular docking results from this study suggest potential inhibitory activity against certain biological targets, indicating the relevance of these properties to the compound's biological activity . Additionally, the synthesis of novel thiadiazolopyrimidine derivatives and their evaluation as anticancer agents highlight the importance of understanding the physical and chemical properties in relation to biological activity .
Scientific Research Applications
Synthesis and Antibacterial Evaluation
- Abdelghani et al. (2017) reported the synthesis of a series of pyrimidines and condensed pyrimidines with potential antibacterial properties, emphasizing the antimicrobial activity against both Gram-positive and Gram-negative bacteria. This research highlights the role of pyrimidine derivatives in combating bacterial infections (Abdelghani, Said, Assy, & Hamid, 2017).
- Shehta and Abdel Hamid (2019) explored the synthesis of novel pyrimidine-based heterocycles and their antibacterial efficacy, contributing further to the field of antimicrobial research (Shehta & Abdel Hamid, 2019).
Antifungal and Antiemetic Properties
- Ibrahim et al. (2008) focused on the antifungal activity of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety, which showcases the potential of pyrimidine derivatives in antifungal applications (Ibrahim et al., 2008).
- Mattioda et al. (1975) highlighted the synthesis of a series of 4-piperazinopyrimidines, revealing their diverse pharmacological properties including antiemetic, tranquilizing, and analgesic effects (Mattioda et al., 1975).
Anticancer and Anti-inflammatory Applications
- Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, providing insight into potential new treatments for cancer (Rahmouni et al., 2016).
- Patil, Mohite, & Magdum (2015) conducted research on the anti-inflammatory activity of some pyrimidine derivatives, highlighting their potential in treating inflammatory conditions (Patil, Mohite, & Magdum, 2015).
properties
IUPAC Name |
4-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-2-pyridin-4-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6/c1-27-10-12-28(13-11-27)21-18(14-23)19(15-2-4-17(22)5-3-15)25-20(26-21)16-6-8-24-9-7-16/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCGIOFNZUKMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)
![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)
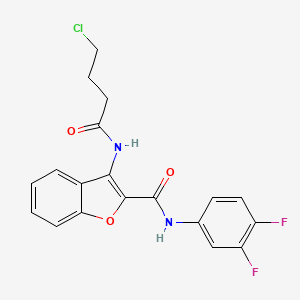
![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)



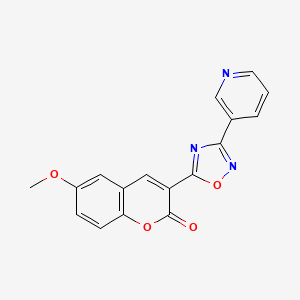
![5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3007192.png)
![4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B3007194.png)
![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate](/img/structure/B3007199.png)
